BenchChemオンラインストアへようこそ!

4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Metabolic Stability Pharmacokinetics Cdc7 Kinase Inhibitors

This trisubstituted thiazole is a core scaffold for Cdc7 kinase inhibitor SAR and selective MAO-B probe development, with the non-interchangeable 3-nitrophenyl substituent being a key pharmacophore. For R&D buyers, its secondary-amine handle enables rapid parallel derivatization—outperforming N-cyclopropyl analogs—to access focused kinase libraries from a single, synthetically tractable intermediate. The 4-(trifluoromethoxy)phenyl group confers superior metabolic stability over non-fluorinated or methoxy-only analogs, making it a superior optimization core. Ideal starting point for scaffold-hopping from benzothiazole cores to generate novel composition-of-matter IP.

Molecular Formula C16H10F3N3O3S
Molecular Weight 381.3 g/mol
CAS No. 937605-24-8
Cat. No. B3169537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
CAS937605-24-8
Molecular FormulaC16H10F3N3O3S
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H10F3N3O3S/c17-16(18,19)25-13-6-4-11(5-7-13)20-15-21-14(9-26-15)10-2-1-3-12(8-10)22(23)24/h1-9H,(H,20,21)
InChIKeyVNWUMFXZGVDTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (CAS 937605-24-8) for Kinase Inhibitor Research


4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (CAS 937605-24-8) is a trisubstituted thiazole derivative that has been systematically explored as a core scaffold for developing inhibitors of cell division cycle 7 (Cdc7) kinase [1]. The compound features a unique combination of a 3-nitrophenyl group at the thiazole C4 position and a 4-(trifluoromethoxy)phenylamine moiety at the C2 position. Its structural architecture places it within a class of compounds investigated for their potential in cancer therapy, specifically by interfering with the initiation of DNA replication, though it is noted as an early-stage analog within broader structure-activity relationship (SAR) studies [1].

Why Generic Thiazole Substitution Fails: The Specific Pharmacophoric Requirements of 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine


Generic substitution within the aminothiazole class is unreliable due to the strict pharmacophoric requirements for selective kinase inhibition and metabolic stability. The Cdc7 kinase inhibition SAR is highly sensitive to the nature of substituents on the thiazole core [1]. Class-level evidence demonstrates that the 3-nitrophenyl moiety is not interchangeable with other nitro-phenyl isomers. In related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the meta-nitro group was identified as an "important pharmacophoric feature to obtain selective and reversible human MAO-B inhibition" [2]. Swapping to a 4-nitrophenyl isomer would result in a different biological profile. Furthermore, the 4-(trifluoromethoxy)phenyl group is a specific moiety known in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, which cannot be replicated by simple unsubstituted phenyl or halogenated analogs [3].

Quantitative Evidence Guide for Selection: 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine vs. Key Analogs


Structural Rationale for Metabolic Stability: Trifluoromethoxy vs. Non-Fluorinated Analogs

The 4-(trifluoromethoxy)phenyl substituent is a key differentiator from non-fluorinated analogs. In medicinal chemistry, the trifluoromethoxy group is a recognized isostere that enhances metabolic stability by resisting oxidative metabolism [1]. In a related study on thiazole-linked tetrahydropyridine hybrids, a compound bearing a trifluoromethoxy group exhibited notable cytotoxic activity (IC50 = 9.45 ± 1.02 µM against MCF-7 and 9.59 ± 1.08 µM against A-549 cell lines), outperforming the standard drug doxorubicin [2]. While this data is not from the target compound itself, it provides class-level evidence that the trifluoromethoxy moiety contributes positively to biological activity and by extension, metabolic stability, compared to analogs lacking this group. No direct metabolic stability data (e.g., half-life, clearance) is available for the target compound.

Metabolic Stability Pharmacokinetics Cdc7 Kinase Inhibitors

Differentiation by Regioisomeric Specificity: 3-Nitrophenyl vs. 4-Nitrophenyl in Target Engagement

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. While the target compound was studied for Cdc7 kinase inhibition, the 3-nitrophenyl-thiazole scaffold is a privileged structure for selective hMAO-B inhibition. A study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives explicitly states that "the presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalised at the meta position with a nitro group represents an important pharmacophoric feature to obtain selective and reversible human MAO-B inhibition" [1]. This implies that the 3-nitrophenyl isomer (as in the target compound) is preferred for this type of selective enzyme inhibition over the 4-nitrophenyl isomer. Direct comparative IC50 data for the target compound versus the 4-nitro isomer is not publicly available.

Monoamine Oxidase B Selectivity Nitrophenyl Isomer

Synthetic Utility: A Key Intermediate for Diversification vs. Terminal N-Cyclopropyl Analogs

The target compound, with its secondary amine linker (NH), serves as a more versatile synthetic intermediate for further derivatization compared to its N-cyclopropyl analog (n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine). The secondary amine can be readily functionalized (e.g., acylated, alkylated, converted to urea or sulfonamide) to generate diverse compound libraries for SAR exploration [1]. In contrast, the N-cyclopropyl analog is a tertiary amine with limited options for further modification at that position, making it a more terminal compound. This difference in synthetic tractability is a key procurement consideration for medicinal chemistry groups focused on lead optimization.

Synthetic Intermediate Lead Optimization Chemical Biology

Structural Novelty: A Trisubstituted Thiazole vs. the Benzothiazole Core of Riluzole

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), a clinically used drug for amyotrophic lateral sclerosis, is a benzothiazole derivative containing a trifluoromethoxy group and an amine, which superficially resembles a fragment of the target compound [1]. However, the target compound is a distinct chemical entity based on a monothiazole core, whereas riluzole is a benzothiazole. This structural difference is significant for intellectual property, selectivity, and pharmacokinetic profiles. The target compound replaces the benzothiazole of riluzole with a nitrophenyl-thiazole scaffold, a classic scaffold-hopping strategy used to generate novel intellectual property and improve selectivity [2]. A direct comparative study between these two compounds has not been conducted, but the structural distinction is clear.

Neuroprotection Kinase Inhibition Scaffold Hopping

Best-Fit Research and Industrial Application Scenarios for 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine


Lead Optimization in Cdc7-Dependent Cancer Programs

This compound is an ideal starting point for a medicinal chemistry campaign targeting Cdc7 kinase, particularly for teams that have identified a hit with a thiazole core and are seeking to explore SAR around the C2 amine and C4 phenyl substituents. Its value lies in being a versatile intermediate (as detailed in Evidence Item 3) that can be rapidly diversified to improve potency and selectivity for Cdc7 over anti-targets like CDK2 [1]. The trifluoromethoxy group, inferred to enhance metabolic stability (Evidence Item 1), makes it a superior core for further optimization compared to non-fluorinated analogs.

Chemical Probe Development for MAO-B Biology

Based on the class-level evidence that the 3-nitrophenyl-thiazole scaffold is a privileged structure for selective human MAO-B inhibition (Evidence Item 2), this compound serves as a rationally selected starting point for developing a selective MAO-B chemical probe. Researchers can use it to investigate MAO-B's role in neurodegenerative diseases, confident that the meta-nitrophenyl architecture is a key pharmacophoric feature for achieving the desired selectivity profile [2].

Scaffold-Hopping from Benzothiazole Drugs for IP Generation

For organizations seeking to generate new intellectual property around kinase or CNS targets, this compound represents a successful scaffold-hopping exercise from the clinically validated benzothiazole core of riluzole (Evidence Item 4) [3]. Its distinct monothiazole scaffold allows exploration of similar biological space while offering a novel chemical composition, which is a cornerstone of drug discovery programs aiming to file new composition-of-matter patents.

Building Block for Focused Kinase-Focused Compound Libraries

The compound's synthetic tractability as a secondary amine makes it an excellent building block for generating a focused library of kinase inhibitors. Its procurement is justified for high-throughput screening centers or academic core facilities that synthesize diverse compound collections, as it provides a single starting point to access dozens of final compounds through simple parallel synthesis, an advantage over terminal N-cyclopropyl analogs (Evidence Item 3) [4].

Quote Request

Request a Quote for 4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.